molecular formula C14H21NO5S B2427738 4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine CAS No. 510737-90-3

4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2427738
CAS No.: 510737-90-3
M. Wt: 315.38
InChI Key: WPHIOHOVBVPDFR-UHFFFAOYSA-N
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Description

4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a morpholine ring substituted with a 3,4-dimethoxyphenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy groups on the phenyl ring may also contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions on the phenyl ring.

    Sulfonamide derivatives: Compounds containing the sulfonyl group, often used in medicinal chemistry.

Uniqueness

4-((3,4-Dimethoxyphenyl)sulfonyl)-2,6-dimethylmorpholine is unique due to the combination of its morpholine ring and sulfonyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)12-5-6-13(18-3)14(7-12)19-4/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHIOHOVBVPDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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